molecular formula C12H14ClNO B2798137 1-(2-Chlorophenyl)cyclopentanecarboxamide CAS No. 2279123-62-3

1-(2-Chlorophenyl)cyclopentanecarboxamide

Cat. No.: B2798137
CAS No.: 2279123-62-3
M. Wt: 223.7
InChI Key: LQTWSHXEBXHPOE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclopentanecarboxamide (CAS 2279123-62-3) is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol . This compound is intended for research and development purposes only and is not approved for diagnostic, therapeutic, or personal use. Compounds featuring a cyclopentane carboxamide core and a chlorophenyl moiety are of significant interest in medicinal chemistry research . Specifically, derivatives with a 2-chlorophenyl substitution on the carboxamide nitrogen have been investigated as novel frameworks in the development of ligands for the μ-opioid receptor (MOR) . These structural motifs are explored for their potential to create atropisomers—stereoisomers resulting from restricted rotation around a single bond—which can lead to distinct biological activities, such as potent MOR antagonism . Furthermore, structurally similar phenylcyclopropanecarboxamide analogues have demonstrated distinct antiproliferative properties in scientific research, highlighting the broader research potential of carboxamide-containing compounds . Researchers value this chemical structure for its potential in structure-activity relationship (SAR) studies and as a building block in the synthesis of more complex molecules for pharmacological investigation.

Properties

IUPAC Name

1-(2-chlorophenyl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTWSHXEBXHPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)cyclopentanecarboxamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.

    Industry: It may be used in the development of new materials or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Findings :

  • Synthetic Efficiency : Yields vary significantly (50–97%) based on substituent complexity. For example, methoxy groups (2c) reduce yields, possibly due to competing side reactions .
  • Pharmacological Divergence : The addition of a purine-piperidine moiety (compound 12) shifts activity toward CB1 receptor antagonism, while cyclopentyl fentanyl’s piperidinyl-phenylethyl group confers potent opioid effects .

Physicochemical Properties

Melting points (m.p.) provide insight into crystallinity and stability:

  • Unsubstituted phenylamino analogs (e.g., 2a, m.p. 166°C) exhibit higher thermal stability than substituted derivatives (e.g., 2b: 120°C; 2c: 90–93°C), likely due to reduced molecular symmetry .
  • Cyclopentyl fentanyl’s hydrochloride salt form enhances solubility, a critical factor for bioavailability in opioid formulations .

Pharmacological Implications

  • Receptor Specificity : Compound 12 demonstrates peripheral CB1 receptor antagonism, suggesting that bulky backbones (e.g., purine-piperidine) enhance receptor selectivity over simpler cyclopentanecarboxamides .
  • Abuse Potential: Cyclopentyl fentanyl’s structural similarity to fentanyl underscores the risks of minor modifications in designing controlled substances .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Chlorophenyl)cyclopentanecarboxamide?

The synthesis typically involves coupling a cyclopentanecarbonyl chloride derivative with a substituted aniline. A validated approach includes:

  • Step 1: React 2-chlorophenylamine with cyclopentanecarbonyl chloride in dichloromethane (DCM) under inert conditions.
  • Step 2: Use triethylamine (TEA) as a base to neutralize HCl byproducts and drive the reaction forward.
  • Step 3: Purify the product via column chromatography or recrystallization. Key characterization includes 1H NMR (e.g., δ 1.64–1.81 ppm for cyclopentyl CH2 groups) and IR spectroscopy (e.g., 1662 cm⁻¹ for C=O stretching) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR spectra often arise from impurities or tautomeric forms. To address this:

  • Cross-validate with multiple techniques : Compare 13C NMR (e.g., δ 168.2 ppm for carbonyl carbons) and mass spectrometry (e.g., m/z 280.75 for M⁺) .
  • Optimize solvent systems : Use deuterated solvents like CDCl3 to eliminate solvent-peak interference .

Q. What are the primary applications of this compound in organic synthesis?

this compound serves as:

  • A building block for synthesizing bioactive molecules (e.g., enzyme inhibitors or receptor ligands) due to its stable cyclopentane backbone and reactive carboxamide group .
  • A substrate for mechanistic studies on cyclopentane ring-opening reactions or nucleophilic substitution at the chloro-substituted phenyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

  • Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of the carboxamide) .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, while DCM reduces byproduct formation .
  • Catalyst use : Explore Lewis acids (e.g., ZnCl2) to accelerate acylation steps .

Q. What computational strategies are effective for predicting receptor interactions?

  • Molecular docking : Use software like AutoDock Vina to model interactions with serotonin or dopamine receptors. Focus on the chloro-phenyl group’s hydrophobic interactions and the carboxamide’s hydrogen-bonding potential .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., Tyr or Asp in active sites) .

Q. How can researchers address low enzymatic inhibition efficacy in vitro?

  • Structural analogs : Replace the 2-chlorophenyl group with electron-withdrawing substituents (e.g., 4-NO2) to enhance binding affinity .
  • Co-crystallization studies : Use X-ray crystallography to identify steric clashes between the cyclopentane ring and enzyme pockets .

Q. What analytical techniques are critical for resolving stereochemical ambiguities?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases.
  • VCD spectroscopy : Compare experimental and computed vibrational circular dichroism spectra to assign absolute configurations .

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